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Compound of Interest

Compound Name: CTTHWGFTLC, CYCLIC

Cat. No.: B1495783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The cyclic peptide CTTHWGFTLC is a decapeptide with the sequence Cys-Thr-Thr-His-Trp-

Gly-Phe-Thr-Leu-Cys. It is characterized by a disulfide bridge between the two cysteine

residues, which confers a constrained conformation essential for its biological activity. This

peptide has garnered significant interest in drug development due to its inhibitory effects on

matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases). These

enzymes are implicated in tumor invasion and metastasis, making their inhibitors promising

candidates for cancer therapy. This application note provides a detailed protocol for the

chemical synthesis and purification of cyclic CTTHWGFTLC, employing Fmoc-based solid-

phase peptide synthesis (SPPS), disulfide bond formation, and reversed-phase high-

performance liquid chromatography (RP-HPLC) for purification.

Experimental Protocols
Part 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol outlines the synthesis of the linear precursor of CTTHWGFTLC on a solid

support.

Materials:

Fmoc-Cys(Trt)-Wang resin
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Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-

OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activation base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Washing solution: DMF, DCM

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide

synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by

treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and

DCM.

Amino Acid Coupling:

Activate the next Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and

DIPEA in DMF.

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

Wash the resin with DMF and DCM to remove excess reagents.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the sequence: Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), and finally Cys(Trt).
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Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc

group using 20% piperidine in DMF.

Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and finally

methanol, then dry it under vacuum.
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Caption: Solid-Phase Synthesis Workflow for the Linear Peptide.

Part 2: Peptide Cleavage and Disulfide Bond Formation
(Cyclization)
This section describes the cleavage of the peptide from the resin and the subsequent formation

of the disulfide bridge to yield the cyclic peptide.

Materials:

Linear peptide-bound resin

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Cold diethyl ether

Oxidation buffer: 0.1 M Ammonium bicarbonate (NH₄HCO₃), pH 8

Dimethyl sulfoxide (DMSO)

Protocol:
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Cleavage from Resin: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at

room temperature to cleave the peptide from the resin and remove the side-chain protecting

groups (Trt, tBu, Boc).

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold

diethyl ether.

Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether,

and dry the crude linear peptide under vacuum.

Cyclization via Air Oxidation:

Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1

mg/mL) to favor intramolecular cyclization.

Add 10% (v/v) DMSO to the solution.

Stir the solution vigorously, open to the atmosphere, for 24-48 hours to facilitate air

oxidation of the thiol groups to form the disulfide bond.

Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and

mass spectrometry.

Lyophilization: Once the cyclization is complete, freeze-dry (lyophilize) the solution to obtain

the crude cyclic peptide.

Linear Peptide on Resin Cleavage from Resin
(TFA/TIS/H2O)

Precipitation
(Cold Ether) Crude Linear Peptide Dissolve in Buffer

(pH 8) Air/DMSO Oxidation Monitor Reaction
(HPLC, MS)Incomplete

LyophilizationComplete Crude Cyclic Peptide

Click to download full resolution via product page

Caption: Cleavage and Cyclization Workflow.

Part 3: Purification and Characterization
The crude cyclic peptide is purified using RP-HPLC and its identity and purity are confirmed by

mass spectrometry.
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Materials:

Crude cyclic CTTHWGFTLC

RP-HPLC system with a preparative C18 column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Mass spectrometer (e.g., ESI-MS)

Protocol:

Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of Mobile Phase

A.

HPLC Purification:

Equilibrate the preparative C18 column with Mobile Phase A.

Inject the peptide solution onto the column.

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60

minutes) at a suitable flow rate.

Monitor the elution profile at 220 nm and 280 nm.

Fraction Collection: Collect the fractions corresponding to the main peak.

Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column

with a faster gradient. Pool the fractions with >95% purity.

Lyophilization: Lyophilize the pooled pure fractions to obtain the final cyclic CTTHWGFTLC

as a white powder.

Characterization:
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Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS.

The expected monoisotopic mass of cyclic CTTHWGFTLC (C₅₂H₇₀N₁₃O₁₄S₂) is

approximately 1165.47 Da ([M+H]⁺ ≈ 1166.48 Da).

Purity: Determine the final purity by analytical RP-HPLC.
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Caption: Purification and Characterization Workflow.

Data Presentation
Parameter Expected Value/Result

Peptide Sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys

Cyclization Disulfide bridge between Cys¹ and Cys¹⁰

Molecular Formula C₅₂H₇₀N₁₃O₁₄S₂

Monoisotopic Mass ~1165.47 Da

[M+H]⁺ (ESI-MS) ~1166.48 m/z

Purification Method Reversed-Phase HPLC (C18)

Mobile Phases A: 0.1% TFA in H₂O, B: 0.1% TFA in Acetonitrile

Final Purity
>95% (as determined by analytical RP-HPLC at

220 nm)

Final Form Lyophilized white powder

Storage -20°C or lower, desiccated

To cite this document: BenchChem. [Application Note: Synthesis and Purification of the
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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